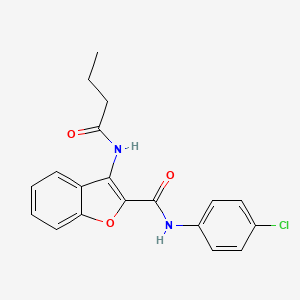

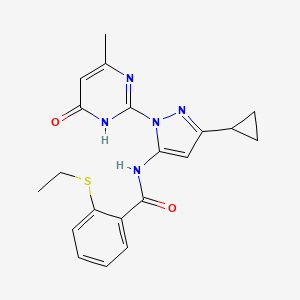

![molecular formula C23H15F3N6O2S B3012791 N-(4-(3-(吡啶-4-基)-[1,2,4]三唑并[4,3-b]嘧啶-6-基)苯基)-3-(三氟甲基)苯磺酰胺 CAS No. 894996-22-6](/img/structure/B3012791.png)

N-(4-(3-(吡啶-4-基)-[1,2,4]三唑并[4,3-b]嘧啶-6-基)苯基)-3-(三氟甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been a topic of interest due to their potential as inhibitors for various enzymes. In the context of N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide, similar compounds have been synthesized and studied for their biochemical properties. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the creation of compounds with significant in vitro inhibition and the ability to increase kynurenic acid concentration in vivo . Another study reported the synthesis of benzenesulfonamide compounds with phenyl-1,2,3-triazole moieties, which showed potent inhibition of human carbonic anhydrase isoforms and potential glaucoma treatment applications . These studies indicate that the synthesis of benzenesulfonamide derivatives often involves the incorporation of various heterocyclic and aromatic moieties to enhance biological activity.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π-π interactions and hydrogen-bonding interactions that contribute to the formation of a three-dimensional network . These interactions are significant as they can affect the binding affinity and specificity of the compounds towards their biological targets. The molecular structure, including the arrangement of functional groups and the overall three-dimensional conformation, is a key determinant of the inhibitory potency of these compounds.

Chemical Reactions Analysis

Benzenesulfonamide derivatives undergo various chemical reactions during their synthesis and interaction with biological targets. The synthesis often involves multiple steps, including the formation of amide bonds and the introduction of specific functional groups that are essential for biological activity. For example, the synthesis of novel benzenesulfonamide derivatives with antimicrobial activity involved the creation of hydrazinyl and amino groups on a triazine ring, which were then linked to a pyrimidinyl moiety . These chemical reactions are carefully designed to produce compounds with the desired biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the introduction of trifluoromethyl groups can increase the lipophilicity of the molecule, potentially affecting its ability to cross biological membranes and reach its target site . The presence of aromatic and heterocyclic rings can also impact the molecule's electronic distribution, which in turn can influence its binding to enzymes or receptors . Understanding these properties is essential for the optimization of the compounds for therapeutic use.

科学研究应用

合成方法

- 1,2,4-三唑并[1,5-a]吡啶的无金属合成:通过直接无金属氧化 N-N 键形成合成具有生物学意义的 1,2,4-三唑并[1,5-a]吡啶的新策略,提供了一种反应时间短、产率高的便捷构建方法(Zheng 等,2014 年)。

生物活性

- 抗癌和抗 HIV 活性:具有相似结构基序的化合物显示出中度至高的抗 HIV 活性和中度的抗癌活性,表明这些化合物的潜在治疗应用(Brzozowski,1998 年)。

- 抗肿瘤活性:与查询化学物质相关的新系列化合物对癌细胞系表现出显着的抗肿瘤活性,其中一些通过细胞周期阻滞诱导细胞凋亡(Fares 等,2014 年)。

- 酶抑制:一项研究探索了含有各种部分的磺酰胺对人碳酸酐酶同工酶的抑制作用,显示出对某些同工酶的低纳摩尔活性,突出了治疗靶向的潜力(Alafeefy 等,2015 年)。

分子结构分析

- 晶体结构测定:已经对类似化合物的晶体结构进行了研究,证明了分析有助于生物活性和合成效率的结构属性的潜力(Hwang 等,2006 年)。

属性

IUPAC Name |

N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F3N6O2S/c24-23(25,26)17-2-1-3-19(14-17)35(33,34)31-18-6-4-15(5-7-18)20-8-9-21-28-29-22(32(21)30-20)16-10-12-27-13-11-16/h1-14,31H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWUMPBOYHOHSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

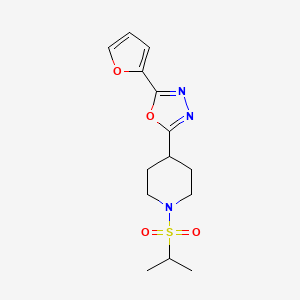

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3012710.png)

![2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B3012715.png)

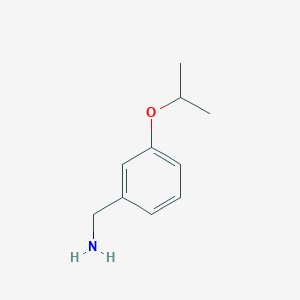

![[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate](/img/structure/B3012718.png)

![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide](/img/structure/B3012721.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide](/img/structure/B3012723.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B3012724.png)

![4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B3012731.png)